Ethyl 2-(4-chlorobenzo[D]oxazol-2-YL)acetate
Overview
Description
Ethyl 2-(4-chlorobenzo[d]oxazol-2-yl)acetate is a chemical compound with the molecular formula C11H10ClNO3 and a molecular weight of 239.66 g/mol . This compound is characterized by the presence of a benzoxazole ring substituted with a chlorine atom and an ethyl ester group. It is typically a pale-yellow to yellow-brown solid and is used in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-chlorobenzo[d]oxazol-2-yl)acetate can be achieved through several synthetic routes. One common method involves the reaction of 2-aminophenol with 4-chlorobenzoyl chloride to form 4-chlorobenzo[d]oxazole. This intermediate is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-chlorobenzo[d]oxazol-2-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzoxazole ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Oxidation and Reduction: Various oxidizing and reducing agents can be employed depending on the desired transformation.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted benzoxazole derivatives.
Hydrolysis: The major product is the corresponding carboxylic acid.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-(4-chlorobenzo[d]oxazol-2-yl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer activities.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-chlorobenzo[d]oxazol-2-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial enzymes, while its anticancer activity may involve the induction of apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Ethyl 2-(4-chlorobenzo[d]oxazol-2-yl)acetate can be compared with other benzoxazole derivatives, such as:
Benzoxazole: Lacks the chlorine and ethyl ester groups, resulting in different chemical and biological properties.
4-Chlorobenzoxazole: Similar structure but lacks the ethyl ester group, affecting its reactivity and applications.
Ethyl 2-benzoxazolylacetate:
These comparisons highlight the unique features of this compound, such as its specific substitution pattern, which can influence its reactivity and biological activities.
Properties
IUPAC Name |
ethyl 2-(4-chloro-1,3-benzoxazol-2-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c1-2-15-10(14)6-9-13-11-7(12)4-3-5-8(11)16-9/h3-5H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGKCVYCZQSJLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC2=C(O1)C=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401238947 | |
Record name | 2-Benzoxazoleacetic acid, 4-chloro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401238947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1446332-73-5 | |
Record name | 2-Benzoxazoleacetic acid, 4-chloro-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1446332-73-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Benzoxazoleacetic acid, 4-chloro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401238947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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